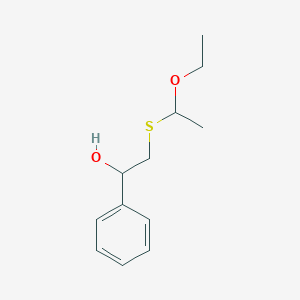
2-(1-Ethoxyethylsulfanyl)-1-phenylethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-Ethoxyethylsulfanyl)-1-phenylethanol is an organic compound that features a phenyl group, an ethoxyethylsulfanyl group, and a hydroxyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Ethoxyethylsulfanyl)-1-phenylethanol typically involves multi-step organic reactions. One common method involves the reaction of 1-phenylethanol with ethyl vinyl sulfide under acidic conditions to form the desired product. The reaction conditions often include the use of a strong acid catalyst such as sulfuric acid or hydrochloric acid, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as distillation and recrystallization ensures the production of high-purity compounds suitable for various applications.
化学反应分析
Types of Reactions
2-(1-Ethoxyethylsulfanyl)-1-phenylethanol can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The ethoxyethylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(1-Ethoxyethylsulfanyl)-1-phenylketone.
Reduction: Formation of 2-(1-Ethoxyethylsulfanyl)-1-phenylethane.
Substitution: Formation of various substituted phenylethanol derivatives.
科学研究应用
2-(1-Ethoxyethylsulfanyl)-1-phenylethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2-(1-Ethoxyethylsulfanyl)-1-phenylethanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the phenyl group can participate in π-π interactions. The ethoxyethylsulfanyl group may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
- 2-(1-Methoxyethylsulfanyl)-1-phenylethanol
- 2-(1-Ethoxyethylthio)-1-phenylethanol
- 2-(1-Ethoxyethylsulfanyl)-1-cyclohexylethanol
Uniqueness
2-(1-Ethoxyethylsulfanyl)-1-phenylethanol is unique due to the presence of the ethoxyethylsulfanyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, solubility, and biological activity, making it a valuable compound for various applications.
属性
分子式 |
C12H18O2S |
|---|---|
分子量 |
226.34 g/mol |
IUPAC 名称 |
2-(1-ethoxyethylsulfanyl)-1-phenylethanol |
InChI |
InChI=1S/C12H18O2S/c1-3-14-10(2)15-9-12(13)11-7-5-4-6-8-11/h4-8,10,12-13H,3,9H2,1-2H3 |
InChI 键 |
VBQOJGHAAXBZDM-UHFFFAOYSA-N |
规范 SMILES |
CCOC(C)SCC(C1=CC=CC=C1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




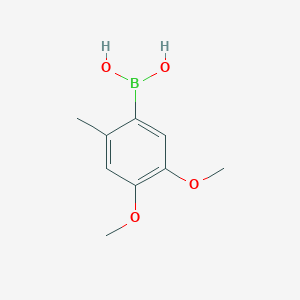
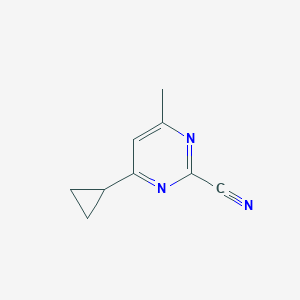
![N-[4-bromo-3-(hydroxymethyl)phenyl]methanesulfonamide](/img/structure/B13879066.png)
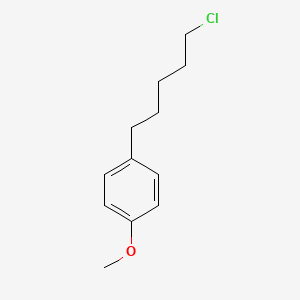
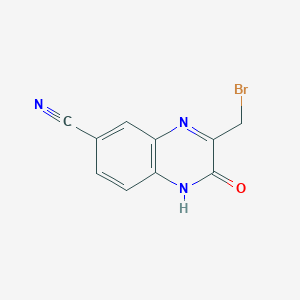
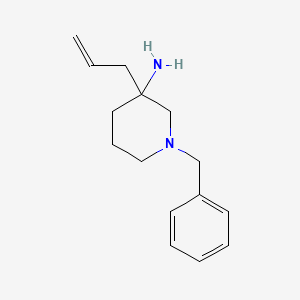
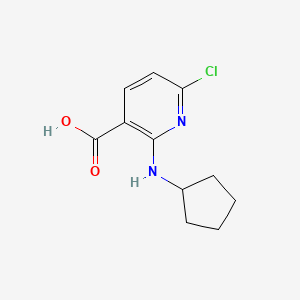

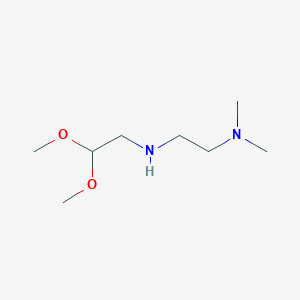
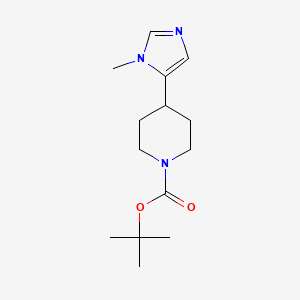
![7-methyl-2-(2-methylpropyl)-3H-Imidazo[4,5-b]pyridine](/img/structure/B13879109.png)

